molecular formula C25H24N4O3S B2687442 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine CAS No. 379250-25-6

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine

Número de catálogo: B2687442
Número CAS: 379250-25-6
Peso molecular: 460.55
Clave InChI: CJJNGCVEGIJBGG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative featuring a piperazine moiety substituted with a 1,3-benzodioxole group and a 4-methoxyphenyl substituent. Thienopyrimidines are heterocyclic systems known for their diverse pharmacological activities, including kinase inhibition and CNS modulation . The presence of the 1,3-benzodioxole group (a methylenedioxy aromatic system) may enhance lipophilicity and influence receptor binding, while the 4-methoxyphenyl substituent could modulate electronic and steric properties .

Crystallographic studies of structurally related compounds, such as 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine, reveal key conformational features.

Propiedades

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-30-19-5-3-18(4-6-19)20-14-33-25-23(20)24(26-15-27-25)29-10-8-28(9-11-29)13-17-2-7-21-22(12-17)32-16-31-21/h2-7,12,14-15H,8-11,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJNGCVEGIJBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine represents a significant area of research due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antitumor properties and receptor interactions.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that integrates a thieno[2,3-d]pyrimidine core with piperazine and benzodioxole moieties. The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Benzodioxole Moiety : This is achieved through the reaction of catechol with formaldehyde.
  • Piperazine and Thienopyrimidine Attachment : The benzodioxole derivative is reacted with piperazine and thienopyrimidine derivatives under controlled conditions.

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of thienopyrimidine derivatives, including the compound . In vitro assays demonstrated that compounds containing thienopyrimidine-like structures exhibited significant cytotoxic activity against various cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells.

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for some derivatives were reported as follows:
    • Compound B1: IC50 = 13 nM against EGFR L858R/T790M.
    • Compound B7: IC50 = 15.629 ± 1.03 μM against NCI-H1975 cells.

These values indicate potent activity, particularly in compounds that incorporate N-methylpyrazole analogs, enhancing their cytotoxic effects compared to other structural modifications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells.
  • Receptor Binding Studies : Binding affinity studies have shown that the compound can effectively bind to EGFR, modulating downstream signaling pathways critical for tumor growth.

Case Studies

Several case studies highlight the efficacy of thienopyrimidine derivatives in clinical settings:

  • Study on Lung Cancer Cells : A study demonstrated that compounds similar to the one discussed showed selective cytotoxicity towards A549 cells over normal lung cells, suggesting potential therapeutic applications in targeted cancer therapy.
  • Mechanistic Insights from Kinase Activity Assays : Further investigations into kinase inhibitory activities revealed that specific modifications significantly enhanced binding affinity and selectivity for mutant EGFR variants.

Comparative Analysis

A comparative analysis of various derivatives based on their biological activities is summarized in the following table:

CompoundStructure TypeIC50 (μM)Target
B1Thienopyrimidine0.013EGFR L858R/T790M
B7Thienopyrimidine15.629NCI-H1975
A5Pyridopyrimidine>50A549

Comparación Con Compuestos Similares

Research Findings and Implications

  • Pharmacological Potential: Piperazine-benzodioxole derivatives, such as piribedil, are established dopamine agonists . The target compound’s structural similarity suggests possible CNS applications, though specific activity data is lacking.
  • Structure-Activity Relationships (SAR) :
    • Halogenation (e.g., 4-fluorophenyl in ) increases metabolic stability but may reduce solubility.
    • Methoxy groups (e.g., 4-methoxyphenyl in the target compound) enhance solubility without significantly compromising lipophilicity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.